molecular formula C19H19IO2 B400239 4-Cyclohexylphenyl 2-iodobenzoate

4-Cyclohexylphenyl 2-iodobenzoate

Cat. No.: B400239
M. Wt: 406.3g/mol
InChI Key: KKSDDFVWYLAAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylphenyl 2-iodobenzoate is an ester derivative of 2-iodobenzoic acid, where the carboxylic acid group is replaced by a 4-cyclohexylphenoxy moiety. The compound combines the steric bulk of the cyclohexylphenyl group with the electron-deficient iodine substituent in the ortho position of the benzoate ring.

Properties

Molecular Formula

C19H19IO2

Molecular Weight

406.3g/mol

IUPAC Name

(4-cyclohexylphenyl) 2-iodobenzoate

InChI

InChI=1S/C19H19IO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2

InChI Key

KKSDDFVWYLAAEL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Methyl 2-iodobenzoate : A simpler ester used in Suzuki-Miyaura cross-coupling reactions for polymer synthesis .
  • Phenyl 2-iodobenzoate : Shares the phenyl ester group but lacks the cyclohexyl substituent.
  • 2-Iodobenzoic acid : The parent acid, lacking the ester functionalization.
  • Ortho-substituted nitrobenzoates (e.g., 2-nitrobenzoate) : Differ in substituent type (nitro vs. iodo) but share the ortho positioning .

Physicochemical Properties

Property 4-Cyclohexylphenyl 2-Iodobenzoate Methyl 2-Iodobenzoate 2-Iodobenzoic Acid
Molecular Weight ~428.3 g/mol ~276.1 g/mol ~262.0 g/mol
Lipophilicity High (due to cyclohexylphenyl) Moderate Low
Solubility Low in polar solvents Moderate in THF Low in water
Melting Point Likely >150°C (estimated) ~80–85°C ~210°C (decomposes)

The cyclohexylphenyl group significantly increases molecular weight and lipophilicity compared to methyl or phenyl esters, reducing solubility in polar solvents like water or methanol. This bulkiness may also elevate melting points due to restricted molecular motion .

Stability and Handling

Iodoaromatics are generally light-sensitive, but esterification may enhance stability compared to the free acid. The cyclohexylphenyl group’s steric bulk could further protect the iodine atom from nucleophilic substitution, improving shelf life.

Spectroscopic Differences

  • NMR : The cyclohexylphenyl group would introduce distinct proton environments (e.g., cyclohexyl CH₂ and aromatic protons) absent in simpler esters.
  • IR : Ester carbonyl stretching (~1740 cm⁻¹) may shift slightly due to electron-donating/withdrawing effects of substituents.

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